

Definitive Structural Confirmation of 2-Chloro-1-methylpiperidin-4-one

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Compound of Interest

Compound Name: 2-Chloro-1-methylpiperidin-4-one

CAS No.: 17228-68-1

Cat. No.: B597787

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A Comparative Analytical Guide for Drug Development[1][2]

Target Compound: **2-Chloro-1-methylpiperidin-4-one** (CAS: 17228-68-1) Common Isomer/Impurity: 3-Chloro-1-methylpiperidin-4-one Primary Application: Reactive intermediate for N-acyliminium ion chemistry; heterocyclic synthesis.[1][2]

Part 1: Executive Summary & Core Challenge

In the synthesis of chlorinated piperidin-4-ones, distinguishing between the 2-chloro (

-amino) and 3-chloro (

-keto) isomers is critical.

- The 3-Chloro Isomer is the thermodynamic product of ketone chlorination (via enol), stable and easily isolated.
- The 2-Chloro Isomer is a kinetic or specific synthetic product (often from N-oxide rearrangement or specific anodic oxidation).[1][2] It is an -chloroamine, effectively a hemiaminal chloride.[2] It is highly reactive, moisture-sensitive, and prone to hydrolysis or elimination.

The Core Directive: You cannot rely solely on low-resolution MS, as both isomers share the same mass (

). NMR spectroscopy (1D & 2D) is the only definitive method for structural assignment.

Part 2: Critical Comparative Analysis

Stability & Reactivity Profile

Before analysis, you must assess the sample's behavior to prevent artifact generation.

Feature	2-Chloro-1-methylpiperidin-4-one (Target)	3-Chloro-1-methylpiperidin-4-one (Alternative)
Chemical Class	-Chloroamine (Hemiaminal chloride)	-Chloroketone
Stability	Low. Hydrolyzes in moist air to the amide or aldehyde.[1][2]	High. Stable under standard conditions.[2]
Reactivity	Electrophilic at C2 (forms iminium ions).	Electrophilic at C3 (SN2 displacement).[2]
NMR Solvent	Must use Anhydrous CDCl ₃ or C ₆ D ₆ . Avoid MeOH/D ₂ O (solvolysis occurs).	Standard CDCl ₃ , DMSO-d ₆ , or MeOD.

Predicted NMR Signatures (The Evidence)

H NMR Distinction

The position of the methine proton attached to the chlorine-bearing carbon is the primary diagnostic.[2]

- 2-Chloro Isomer (H2): The proton is on a carbon attached to both Nitrogen and Chlorine.[1] [2] The combined electronegativity deshields this proton significantly.[2] It typically appears as a broad singlet or doublet (depending on conformation) in the

5.5 – 6.5 ppm range.

- 3-Chloro Isomer (H3): The proton is alpha to a Carbonyl and beta to Nitrogen.[1][2] It appears as a distinct doublet of doublets (dd) in the

4.2 – 4.8 ppm range.

C NMR Distinction

- 2-Chloro Isomer (C2): The carbon is attached to N and Cl.[1][2] Expected shift:

80 – 95 ppm.[2]

- 3-Chloro Isomer (C3): The carbon is alpha to a ketone.[1][2] Expected shift:

55 – 65 ppm.[2]

Part 3: Experimental Protocols

Protocol A: Sample Preparation for Unstable - Chloroamines[1][2]

- Objective: Prevent hydrolysis of **2-chloro-1-methylpiperidin-4-one** during analysis.
- Reagents: Anhydrous CDCl_3 (stored over molecular sieves), dry Nitrogen atmosphere.
- Dry the NMR Tube: Oven-dry the NMR tube at 110°C for 1 hour; cool in a desiccator.
- Solvent Prep: Pass CDCl_3 through a small plug of basic alumina (to remove acidic impurities) directly into the dried tube if the compound is acid-sensitive.[2]
- Dissolution: Dissolve ~10 mg of the sample in 0.6 mL anhydrous CDCl_3 under a nitrogen blanket. Cap immediately.
- Acquisition: Run the spectrum within 15 minutes of preparation.

Protocol B: HMBC Connectivity (The "Smoking Gun")

Heteronuclear Multiple Bond Correlation (HMBC) proves the position of the chlorine by showing long-range couplings (2-3 bonds) between protons and carbons.[1][2]

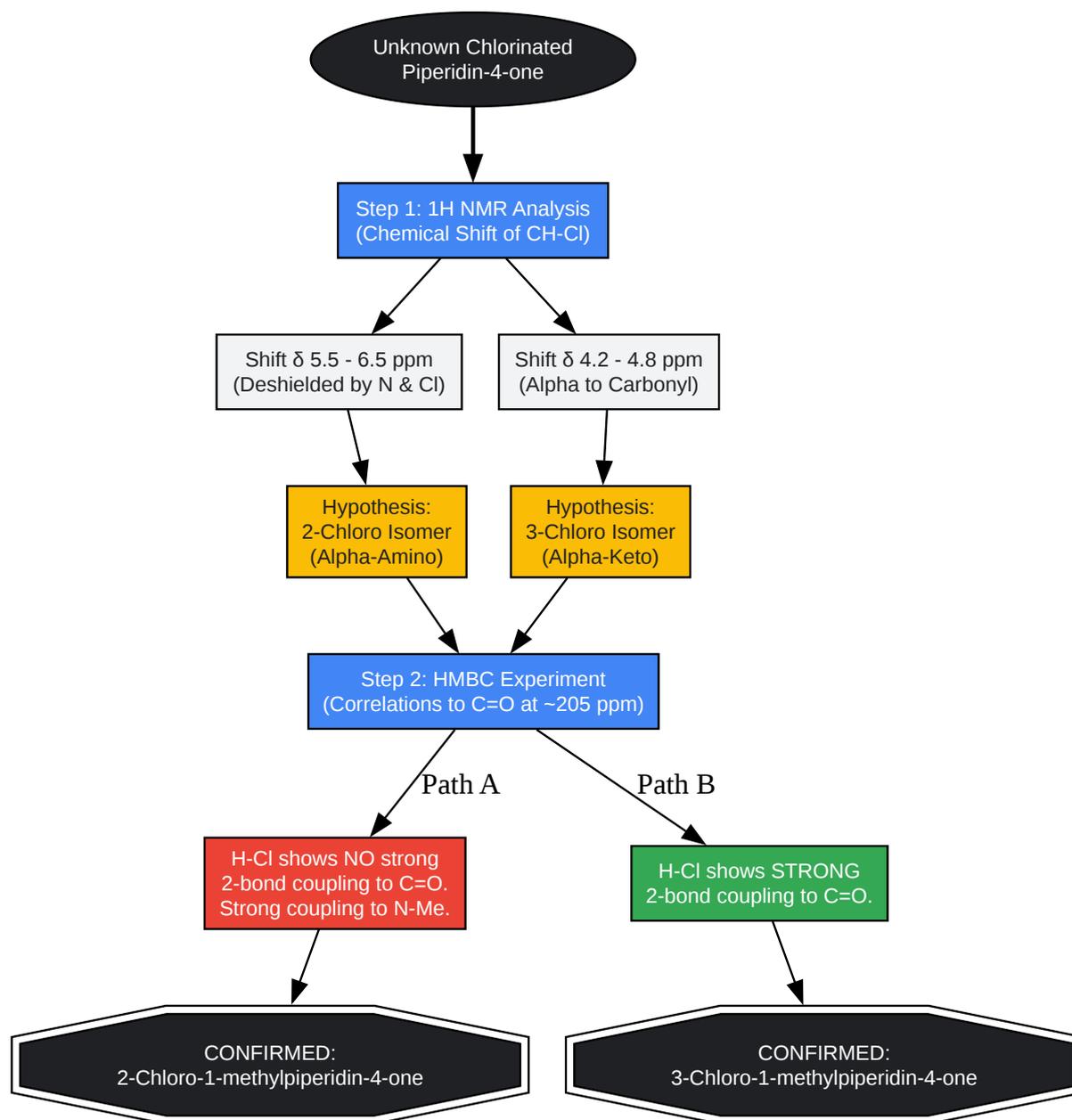
Step-by-Step Logic:

- Identify the Carbonyl Carbon (C4): Look for the signal at ~205 ppm in C.
- Identify the "Chlorine Proton" (H-Cl): Locate the proton at the shift identified in 1D NMR (either ~6.0 ppm or ~4.5 ppm).[2]
- Check Correlations:
 - If 3-Chloro: The H-Cl proton (at C3) will show a strong 2-bond correlation to the Carbonyl Carbon (C4).[1][2]
 - If 2-Chloro: The H-Cl proton (at C2) is separated from the Carbonyl (C4) by a methylene group (C3).[1][2] You will see a weak 3-bond correlation or no correlation to the Carbonyl.[1][2] Instead, you will see a strong correlation to the N-Methyl carbon.[2]

Part 4: Visualization of Structural Logic[2]

The following diagram illustrates the decision tree for assigning the structure based on HMBC and

¹H NMR data.



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Figure 1: Decision tree for the structural assignment of chlorinated piperidin-4-ones using NMR spectroscopy.

Part 5: References

- Characterization of 3-Chloro-piperidin-4-ones:
 - Sahu, S. K., et al. (2013).^[3] "Piperidin-4-one: The Potential Pharmacophore."^{[1][2][3]} *Mini-Reviews in Medicinal Chemistry*.
 - Note: This review establishes the baseline spectral data for the stable 3-chloro isomers, serving as the negative control for your 2-chloro analysis.
- Reactivity of
 - Chloroamines:
 - Böhme, H., & Haake, M. (1976). "Iminium Salts in Organic Chemistry." *Advances in Organic Chemistry*.
 - Context: Foundational text describing the instability and hydrolytic behavior of 2-haloamines.
- Commercial Reference for CAS 17228-68-1:
 - Alchem Pharmtech. "**2-Chloro-1-methylpiperidin-4-one** Product Entry."^{[1][2][4][5]}
 - Verification: Confirms the existence of the specific 2-chloro target as a commercial entity, likely utilized as a salt or stabilized reagent.
- NMR Solvent Effects:
 - Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." *Organometallics*.
 - Relevance: Critical for identifying hydrolysis byproducts (methanol/amine salts) in the spectrum.

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Sources

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